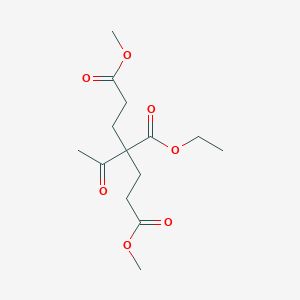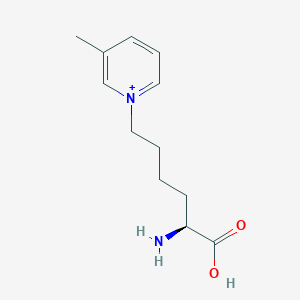![molecular formula C16H14ClNO B12541205 2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine CAS No. 651330-72-2](/img/structure/B12541205.png)
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine is an organic compound that features a chlorophenyl group, an ethynyl linkage, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate by reacting 4-chlorophenylacetylene with a suitable base such as sodium amide in liquid ammonia.
Coupling Reaction: The ethynyl intermediate is then coupled with 4-bromophenol in the presence of a palladium catalyst and a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylene oxide and ammonia for amination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenethylamine: Similar structure but lacks the ethynyl and phenoxy groups.
4-Bromophenethylamine: Similar structure but with a bromine atom instead of chlorine.
Phenoxyethanamine: Lacks the chlorophenyl and ethynyl groups.
Uniqueness
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine is unique due to the presence of both the ethynyl linkage and the phenoxy group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
651330-72-2 |
|---|---|
Fórmula molecular |
C16H14ClNO |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-[4-[2-(4-chlorophenyl)ethynyl]phenoxy]ethanamine |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)19-12-11-18/h3-10H,11-12,18H2 |
Clave InChI |
ZPJMYVXCNXCRCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
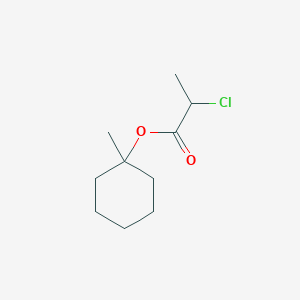

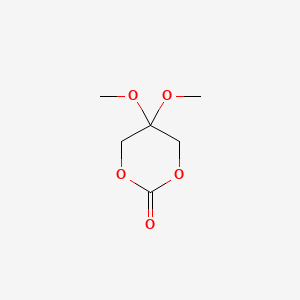
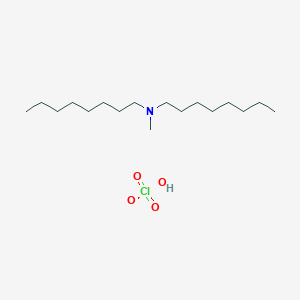
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)

![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
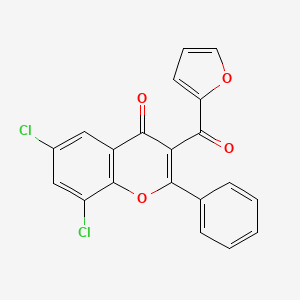
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
